Hyoscyamine sulphate Hyoscyamine sulphate The 3(S)-endo isomer of atropine.
Brand Name: Vulcanchem
CAS No.: 620-61-1
VCID: VC21337262
InChI: InChI=1S/2C17H23NO3.H2O4S/c2*1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12;1-5(2,3)4/h2*2-6,13-16,19H,7-11H2,1H3;(H2,1,2,3,4)/t2*13?,14?,15?,16-;/m11./s1
SMILES: CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.OS(=O)(=O)O
Molecular Formula: C34H48N2O10S
Molecular Weight: 676.8 g/mol

Hyoscyamine sulphate

CAS No.: 620-61-1

Cat. No.: VC21337262

Molecular Formula: C34H48N2O10S

Molecular Weight: 676.8 g/mol

* For research use only. Not for human or veterinary use.

Hyoscyamine sulphate - 620-61-1

CAS No. 620-61-1
Molecular Formula C34H48N2O10S
Molecular Weight 676.8 g/mol
IUPAC Name (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) (2S)-3-hydroxy-2-phenylpropanoate;sulfuric acid
Standard InChI InChI=1S/2C17H23NO3.H2O4S/c2*1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12;1-5(2,3)4/h2*2-6,13-16,19H,7-11H2,1H3;(H2,1,2,3,4)/t2*13?,14?,15?,16-;/m11./s1
Standard InChI Key HOBWAPHTEJGALG-YMCAWCDYSA-N
Isomeric SMILES CN1C2CCC1CC(C2)OC(=O)[C@H](CO)C3=CC=CC=C3.CN1C2CCC1CC(C2)OC(=O)[C@H](CO)C3=CC=CC=C3.OS(=O)(=O)O
SMILES CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.OS(=O)(=O)O
Canonical SMILES CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.OS(=O)(=O)O

Chemical Properties and Structure

Chemical Identification

Hyoscyamine sulfate is clearly identified through several chemical designators:

  • CAS Registry Number: 6835-16-1

  • Molecular Formula: C34H52N2O12S

  • Molecular Weight: 712.85 g/mol

  • FDA UNII: F2R8V82B84

The compound is alternatively referred to by various names in scientific and medical literature, including hyoscyamine sulphate, hoscyamine sulfate, and chemically as (αS)-α-(hydroxymethyl)-benzeneacetic acid (3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester sulfate hydrate .

Physical Properties

Hyoscyamine sulfate possesses distinct physical characteristics that influence its pharmaceutical preparation and administration:

PropertyValue
Physical StateCrystalline solid
Melting Point206°C (when dry)
Optical Rotation[α]D15 -29° (c = 2)
SolubilityVery soluble in water, sparingly soluble to soluble in ethanol (96%)
Partition Coefficient (LogP)1.528 (estimated)

The compound is typically formulated as a dihydrate in pharmaceutical preparations, representing a hemisulfate salt of hyoscyamine .

Pharmacology and Mechanism of Action

Pharmacokinetics

The absorption, distribution, metabolism, and excretion of hyoscyamine sulfate have been well-characterized:

  • Absorption: Hyoscyamine sulfate is completely absorbed through both sublingual and oral administration routes .

  • Distribution: Following absorption, the compound rapidly disappears from the blood and distributes throughout the entire body. It passes both the blood-brain barrier and placental barrier, though only trace amounts appear in breast milk .

  • Half-life: The elimination half-life ranges from 2 to 3.5 hours .

  • Metabolism: Partial hydrolysis to tropic acid and tropine occurs, though this represents a minor metabolic pathway .

  • Excretion: The majority of hyoscyamine sulfate is excreted unchanged in urine within the first 12 hours following administration .

These pharmacokinetic properties inform appropriate dosing intervals and administration considerations for clinical applications.

Clinical Applications and Therapeutic Uses

Gastrointestinal Disorders

Hyoscyamine sulfate has established efficacy in numerous gastrointestinal conditions through several mechanisms:

  • Inhibition of gastrointestinal propulsive motility

  • Reduction of gastric acid secretion

  • Relaxation of smooth muscle spasm

These actions make it particularly valuable in:

  • Peptic ulcer disease (as adjunctive therapy)

  • Irritable bowel syndrome (irritable colon, spastic colon, mucous colitis)

  • Spastic colitis

  • Diverticulitis

  • Acute enterocolitis

  • Functional gastrointestinal disorders

  • Infant colic

  • Biliary colic (when combined with narcotic analgesics)

By addressing both motility and secretory abnormalities, hyoscyamine sulfate provides comprehensive symptom management for patients with these conditions.

Urological Applications

Hyoscyamine sulfate demonstrates therapeutic value in urological conditions characterized by spasm or hypermotility:

  • Spastic bladder

  • Cystitis

  • Neurogenic bladder

  • Renal colic (in combination with analgesics)

In a comparative study investigating ureteral colic management, sublingual hyoscyamine sulfate (0.125 mg) was evaluated against intravenous ketorolac tromethamine (30 mg) for pain reduction in emergency department patients . This application highlights the compound's utility in acute urological pain management scenarios.

Procedural Applications

Research has demonstrated benefits of hyoscyamine sulfate as premedication for colonoscopy:

  • Shorter cecal intubation time (median 9.2 vs. 12.9 minutes; p = 0.01)

  • Reduced total colonoscopy time (median 20.5 vs. 25.0 minutes; p = 0.01)

  • Improved patient sedation (p = 0.02)

  • Easier colonic insertion (p = 0.001)

  • Decreased spasm during insertion (p = 0.01)

  • Enhanced patient comfort (p < 0.001)

  • Greater patient willingness to repeat the procedure (p = 0.0001)

These findings suggest substantial procedural advantages, though the observed 27% incidence of sinus tachycardia indicates the need for careful monitoring and potential dose adjustment .

Neurological and Other Applications

Additional therapeutic applications of hyoscyamine sulfate include:

  • Parkinson's disease (to reduce rigidity and tremors and control sialorrhea and hyperhidrosis)

  • Acute rhinitis (as a "drying agent" for symptomatic relief)

  • Antidote for poisoning by anticholinesterase agents

  • Control of excessive pharyngeal, tracheal, and bronchial secretions

These diverse applications reflect the broad impact of antimuscarinic activity across multiple body systems and pathological processes.

Pharmaceutical Formulations and Administration

Available Formulations

Hyoscyamine sulfate is available in multiple pharmaceutical preparations to accommodate various clinical needs:

  • Elixir

  • Tablets (including sublingual)

  • Drops

  • Injectable solutions

These diverse delivery systems provide flexibility for different patient populations and clinical scenarios, from acute interventions to chronic maintenance therapy.

Dosage Considerations

Dosing of hyoscyamine sulfate varies by indication, patient factors, and formulation:

  • Sublingual administration for ureteral colic: 0.125 mg as a single dose

  • Intravenous administration for colonoscopy premedication: 0.5 mg

Precise dosing should be tailored to individual patient characteristics, including age, comorbidities, concomitant medications, and specific indication. Special consideration is required for pediatric and geriatric populations, who may exhibit altered sensitivity to anticholinergic effects.

Administration Considerations

Several important factors influence hyoscyamine sulfate administration:

  • Complete absorption occurs through both oral and sublingual routes

  • Rapid distribution throughout the body follows administration

  • Relatively short half-life (2-3.5 hours) may necessitate multiple daily doses for certain conditions

  • When combined with opioids or other antiperistaltic agents, measures to prevent constipation are essential due to the risk of paralytic ileus

These considerations should guide clinical decision-making regarding administration route, frequency, and supportive measures.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator